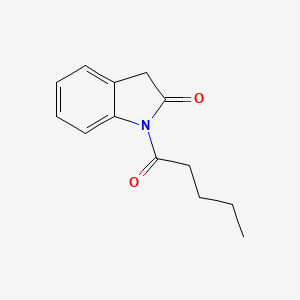

2-Indolinone, 1-valeryl-

Description

Historical Context and Evolution of Indolinone-Based Research

The 2-indolinone core is a well-established aromatic heterocyclic compound that has been the subject of extensive research for many years. nih.govresearchgate.net Initially recognized as a fundamental structural unit in various natural alkaloids, the indolinone scaffold has attracted significant attention from synthetic organic chemists. researchgate.net Over time, research has evolved from the isolation and characterization of these natural products to the focused design and synthesis of novel derivatives. Investigators have systematically modified the indolinone core to explore a wide range of molecular targets, leading to the discovery of numerous compounds with potential therapeutic applications. nih.govresearchgate.net This has established the 2-indolinone framework as a "privileged scaffold," a term used in medicinal chemistry to describe molecular structures that are capable of binding to multiple biological targets.

Overview of Strategic Research Directions for Indolinone Derivatives

The versatility of the 2-indolinone scaffold has led to its exploration in numerous therapeutic areas. nih.govontosight.airesearchgate.net A primary focus of current research is in the field of oncology. nih.govgrowingscience.comresearchgate.net Many indolinone derivatives have been investigated as inhibitors of protein kinases, which are enzymes that play a critical role in cellular signaling pathways that regulate cell proliferation, survival, and angiogenesis. growingscience.comresearchgate.netsmolecule.com Specifically, they have been designed as inhibitors of receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR, which are crucial targets in cancer therapy. acs.orggoogle.com

Beyond oncology, research has extended to other areas, including the development of agents with anti-inflammatory, antimicrobial, antiviral, and antioxidant properties. ontosight.airesearchgate.netontosight.aiontosight.aiontosight.ai The ability to modify various positions on the indolinone ring allows for the fine-tuning of a compound's physicochemical and biological properties, making it a candidate for developing selective and potent therapeutic agents. ontosight.aiacs.org The ongoing research aims to fully elucidate the structure-activity relationships (SAR) of these derivatives to optimize their pharmacological profiles for potential clinical applications. ontosight.ai

Specific Research Focus on 2-Indolinone, 1-valeryl- within the Indolinone Landscape

Within the extensive family of indolinone derivatives, 2-Indolinone, 1-valeryl- (also known as 1-pentanoylindolin-2-one) is a compound of specific interest. It is characterized by the attachment of a valeryl (pentanoyl) group to the nitrogen atom of the indolinone core. smolecule.com This structural feature distinguishes it and influences its chemical properties and potential biological interactions.

Research indicates that 2-Indolinone, 1-valeryl- possesses biological activity, notably as a potential inhibitor of cell proliferation. smolecule.com This aligns with the broader research direction of indolinones as anticancer agents. nih.govsmolecule.com The compound is considered a candidate for drug development due to its potential to act on signaling pathways involved in tumor growth, possibly as a protein kinase inhibitor. smolecule.com Furthermore, it serves as a valuable intermediate in organic synthesis, providing a starting point for the creation of more complex molecules for both pharmaceutical and materials science research. smolecule.com While detailed studies on this exact compound may be limited, related research has shown that the presence of a valeryl group on similar heterocyclic structures can be essential for biological activity. nih.gov

Table 1: Chemical Properties of 2-Indolinone, 1-valeryl-

| Property | Value |

| Molecular Formula | C13H15NO2 smolecule.comnih.gov |

| Molecular Weight | ~217.26 g/mol smolecule.com |

| Synonyms | 1-Valeryl-2-indolinone, 1-Pentanoylindolin-2-one |

| Chemical Structure | Features a fused indole (B1671886) and lactam ring with a valeryl group at the nitrogen position. smolecule.com |

Structure

3D Structure

Properties

CAS No. |

57989-34-1 |

|---|---|

Molecular Formula |

C13H15NO2 |

Molecular Weight |

217.26 g/mol |

IUPAC Name |

1-pentanoyl-3H-indol-2-one |

InChI |

InChI=1S/C13H15NO2/c1-2-3-8-12(15)14-11-7-5-4-6-10(11)9-13(14)16/h4-7H,2-3,8-9H2,1H3 |

InChI Key |

HLEDWWYEWLZNPJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)N1C(=O)CC2=CC=CC=C21 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 2 Indolinone, 1 Valeryl

Novel Synthetic Routes and Catalytic Approaches for 2-Indolinone, 1-valeryl- Synthesis

The synthesis of the 2-indolinone scaffold is a well-established area of organic chemistry, with numerous methods available for its construction. For the specific N-acylation with a valeryl group, standard procedures are typically employed.

General synthetic strategies for producing 2-Indolinone, 1-valeryl- include the acylation of 2-indolinone (oxindole). One common approach is the condensation reaction between an indole (B1671886) derivative and a valeryl halide (like valeryl chloride) or valeric anhydride (B1165640) under basic conditions. smolecule.comcphi-online.com Another route involves the cyclization of a suitable precursor, such as a 2-aminobenzylamine derivative, to form the indolinone core, which is then followed by the N-acylation step to introduce the valeryl group. smolecule.com

Multi-component Reactions in 2-Indolinone, 1-valeryl- Scaffold Construction

Multi-component reactions (MCRs) offer an efficient pathway for the construction of complex molecular architectures, like indole-fused heterocycles, in a single step from three or more starting materials. nih.govrsc.org While specific MCRs for the direct synthesis of 2-Indolinone, 1-valeryl- are not extensively documented, the principles of MCRs are applicable to the synthesis of the core 2-indolinone scaffold. For instance, MCRs involving diazo reagents have been utilized to create diverse heterocyclic systems. nih.gov One reported MCR involves the reaction of indole, formaldehyde, and amino hydrochloride to assemble indole-fused oxadiazepines. rsc.org Although not directly yielding the target compound, such methodologies highlight the potential for developing a one-pot synthesis for N-acylated indolinones by incorporating a valeryl-containing component.

Asymmetric Synthesis Strategies for Enantioselective 2-Indolinone, 1-valeryl- Derivatives

Asymmetric synthesis is crucial for producing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications. While literature specifically detailing the asymmetric synthesis of 2-Indolinone, 1-valeryl- is sparse, general strategies for the enantioselective synthesis of related structures provide a framework. Organocatalysis has emerged as a powerful tool for asymmetric synthesis, including cycloaddition reactions and transfer hydrogenations. princeton.eduresearchgate.net For example, chiral phosphoric acids and cinchona alkaloid-derived primary amines have been used to catalyze enantioselective reactions involving oxindoles. sorbonne-universite.fr Furthermore, asymmetric synthesis using chiral auxiliaries, such as (S)-indoline, has been employed to create chiral amino alcohols with high diastereoselectivity. nih.gov These approaches could potentially be adapted to generate chiral derivatives of 2-Indolinone, 1-valeryl-.

Functionalization and Derivatization Strategies of the 2-Indolinone, 1-valeryl- Nucleus

The 2-indolinone nucleus is a versatile scaffold that allows for various functionalization and derivatization reactions to explore structure-activity relationships.

Regioselective Modifications and Substituent Effects on 2-Indolinone, 1-valeryl-

Regioselective functionalization of the indole ring is a key strategy for modifying the properties of 2-indolinone derivatives. Friedel-Crafts acylation of unprotected indoles can be directed to the 3-position using catalysts like yttrium triflate in an ionic liquid, which minimizes competing N-acylation. mdpi.com For N-acylindoles, regioselective acylation at the C6 position can be achieved using α-halogenoacyl chlorides in the presence of aluminum chloride. researchgate.net Palladium-catalyzed reactions have also been developed for the regioselective C2-alkylation of indoles. longdom.org The electronic nature of the N-acyl group, such as the N-valeryl group, can influence the regioselectivity of these reactions.

Synthesis of Prodrugs and Targeted Conjugates of 2-Indolinone, 1-valeryl-

The concept of creating prodrugs to improve the pharmacokinetic or pharmacodynamic properties of a parent molecule is well-established. googleapis.com For N-acylated compounds, the acyl group can sometimes act as a prodrug moiety. For example, 1V-LSD, an N-valeroyl derivative of lysergic acid diethylamide, is believed to act as a prodrug for LSD. wikipedia.orgnih.gov Similarly, the valeryl group on the 2-indolinone nitrogen could potentially be designed to be cleaved in vivo to release a parent N-H indolinone derivative. The synthesis of such prodrugs would typically involve the acylation of the parent indolinone with valeryl chloride or a related activated derivative.

Chemical Reactivity and Degradation Pathways of 2-Indolinone, 1-valeryl-

The chemical reactivity of 2-Indolinone, 1-valeryl- is dictated by its constituent functional groups. The indolinone ring system and the valeryl side chain offer sites for various chemical transformations. smolecule.com

Typical reactions include:

Nucleophilic Substitution: The nitrogen atom can participate in nucleophilic substitution reactions, which can lead to modifications of the valeryl side chain. smolecule.com

Reduction: The carbonyl group within the valeryl moiety can be reduced to an alcohol using appropriate reducing agents. smolecule.com

Cyclization Reactions: The compound can undergo cyclization in the presence of electrophiles to form more complex heterocyclic structures. smolecule.com

Hydrolysis: The amide bond of the N-valeryl group can be hydrolyzed under acidic or basic conditions to yield 2-indolinone and valeric acid.

The degradation of the molecule would likely proceed through the hydrolysis of the amide linkage, particularly under conditions of extreme pH.

Photochemical and Thermal Stability Studies of 2-Indolinone, 1-valeryl-

Direct photochemical and thermal stability studies detailing the degradation pathways, kinetics, or decomposition products for 2-Indolinone, 1-valeryl- have not been specifically reported. However, research on other complex heterocyclic and N-acylated compounds provides a framework for understanding factors that influence stability.

General Thermal Stability Insights from Related Compounds: The thermal stability of heterocyclic compounds is intrinsically linked to their molecular structure, including the nature of substituents and the strength of the bonds within the ring system. Studies on various nitrogen-containing heterocyclic compounds show that decomposition in an inert atmosphere often begins with the homolytic cleavage of the weakest bonds, typically C-N and C-C bonds. mdpi.com For many such compounds, significant thermal stability is observed, with decomposition onset temperatures often exceeding 250°C. mdpi.commdpi.com The presence of an oxidizing atmosphere (like air) can alter the decomposition pathway, sometimes leading to multi-stage degradation and the formation of different volatile products, including various nitrogen oxides. mdpi.com

For N-acyl compounds, the stability of the acyl group is a critical factor. The valeryl (pentanoyl) group on the indolinone nitrogen involves a C-N amide bond. Thermal stress could potentially lead to cleavage of this bond or fragmentation of the valeryl side chain itself. Without specific experimental data for 1-valeryl-2-indolinone, a precise decomposition temperature or mechanism cannot be detailed.

General Photochemical Stability Insights from Related Compounds: Photodegradation is initiated when a molecule absorbs light, which requires the presence of a chromophore. nih.gov The indolinone core structure absorbs UV light, making it susceptible to photochemical reactions. Upon absorbing photons, the molecule can be excited to a higher energy state, leading to various reactions such as bond cleavage, rearrangement, or reaction with other molecules like oxygen. mdpi.com For many organic compounds, photodegradation pathways involve the generation of reactive oxygen species like hydroxyl radicals (•OH) when the reaction occurs in the presence of oxygen and water, which then attack the molecule. eeer.orgmdpi.com The N-acyl side chain could be a potential site for photochemical reactions, but specific pathways for the 1-valeryl- derivative are not documented.

Due to the absence of specific experimental results, a data table for the stability of 2-Indolinone, 1-valeryl- cannot be generated.

Oxidative and Reductive Transformations of 2-Indolinone, 1-valeryl-

Specific studies on the oxidative and reductive transformations of 2-Indolinone, 1-valeryl- are not available in the reviewed literature. The reactivity of the indolinone core is influenced by the N-acyl substituent, and transformations would likely target the heterocyclic ring or the amide group.

Potential Oxidative Transformations: The indolinone scaffold can undergo various oxidative reactions. For example, oxidation at the C3 position is a common transformation in related oxindole (B195798) systems. Research on other complex molecules has shown that the oxidation of substituted quinolines with reagents like potassium permanganate (B83412) can lead to the formation of N-acyl anthranilic acid derivatives and acylindolinone structures, although these are structurally distinct from the target compound. researchgate.netresearchgate.net Gold-catalyzed oxidation/C–H functionalization has been used to synthesize 3-acylindolinone derivatives from N-arylpropiolamides, but it was noted that N-acylated substrates were not suitable for this specific cyclization. rsc.org This suggests that the 1-valeryl group significantly influences the reactivity of the indolinone system.

Potential Reductive Transformations: The carbonyl group (C=O) at the C2 position of the indolinone ring is a primary site for reduction. This amide carbonyl can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding amine, which in this case would be 1-valerylindoline. Milder reducing agents might selectively reduce the carbonyl without affecting the aromatic ring. For example, the reduction of isatins (indole-2,3-diones) to 3-hydroxyoxindoles is a known transformation, suggesting the C2-carbonyl is reactive. beilstein-journals.orgnih.gov However, the specific conditions and products for the reduction of 2-Indolinone, 1-valeryl- have not been documented.

Without specific research findings, a data table detailing the oxidative and reductive transformations of 2-Indolinone, 1-valeryl- cannot be provided.

Molecular Mechanism Elucidation and Target Identification for 2 Indolinone, 1 Valeryl

Investigation of Enzyme Inhibition Profiles by 2-Indolinone, 1-valeryl-

The 2-indolinone framework is a cornerstone for the development of potent enzyme inhibitors, particularly targeting protein kinases involved in oncogenic signaling pathways. researchgate.net The versatility of this scaffold allows for synthetic modifications that can tune its inhibitory profile against various enzyme families. medchemexpress.com

The 2-indolinone class of molecules has been extensively explored for its anti-tumor properties, which are primarily attributed to the inhibition of various protein kinase families. researchgate.net Many small-molecule kinase inhibitors based on the 2-indolinone structure function as ATP-competitive inhibitors, binding to the ATP-binding site on the kinase and preventing the transfer of a phosphate (B84403) group to substrate proteins. scirp.orgresearchgate.net This action blocks the downstream signaling pathways that regulate cell proliferation, survival, and angiogenesis.

A multitude of 2-indolinone derivatives have demonstrated potent inhibition of several receptor tyrosine kinases (RTKs) that are pivotal in cancer progression. These include Vascular Endothelial Growth Factor Receptors (VEGFR), Platelet-Derived Growth Factor Receptors (PDGFR), and c-Kit. nih.gov For instance, Sunitinib, a well-known anticancer drug, is a 2-indolinone derivative that targets multiple RTKs, including VEGFRs, PDGFRs, c-Kit, Flt3, and CSF1R. scirp.org The inhibitory activity of various 2-indolinone analogues against different protein kinases is detailed in the table below.

Table 1: Protein Kinase Inhibition by 2-Indolinone Analogues

| Compound | Target Kinase(s) | IC50 (nM) | Reference(s) |

|---|---|---|---|

| Sunitinib | VEGFR-1, VEGFR-2, VEGFR-3, PDGFRα, PDGFRβ, c-Kit, FLT3, RET, CSF1R | Potent inhibitor | scirp.org |

| SU14813 | VEGFR-1, VEGFR-2, VEGFR-3, PDGFRα, PDGFRβ, c-Kit, FLT3 | <50 (enzymatic), <50 (cellular) | scirp.orgnih.gov |

| Pyrrolo-fused-heterocycle-2-indolinone analogues (e.g., compounds 9, 15, 23, 25) | VEGFR, PDGFR, c-Kit | <50 (enzymatic), <50 (cellular) | nih.gov |

| Compound 9 (indolinone-based) | CDK-2 | 9.39 | mdpi.com |

| Compound 9 (indolinone-based) | VEGFR-2 | 56.74 | mdpi.com |

| Compound 20 (indolinone-based) | EGFR | Nanomolar range | mdpi.com |

| Compound 20 (indolinone-based) | VEGFR-2 | Nanomolar range | mdpi.com |

| Arylidene 2-indolinone (Cpd 1) | ret/ptc1 | 27-42 µM | nih.gov |

| Compound 8 (quinazoline-2-indolinone) | PI3Kα | 9.11 | nih.gov |

Beyond protein kinases, the 2-indolinone scaffold has been utilized to develop inhibitors for other enzyme systems. A notable example is the inhibition of carbonic anhydrases (CAs), which are involved in various physiological processes, and their overexpression is linked to several cancers. lookchem.com

Novel sulfonamide-containing 2-indolinone derivatives have been synthesized and shown to selectively inhibit tumor-associated human carbonic anhydrase (hCA) isoforms IX and XII over the more ubiquitously expressed isoforms I and II. lookchem.com This selectivity is crucial for minimizing off-target effects. The inhibition constants (Ki) for a series of these compounds are presented in the table below.

Table 2: Inhibition of Carbonic Anhydrase Isoforms by Sulfonamide-Containing 2-Indolinone Derivatives

| Compound | R Group | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) | Reference |

|---|---|---|---|---|---|---|

| 4a | H | 1190 | 936 | 66.3 | 6.9 | lookchem.com |

| 4b | 5-CH3 | 744 | 735 | 62.3 | 5.7 | lookchem.com |

| 4c | 5-OCF3 | 481 | 420 | 45.7 | 6.0 | lookchem.com |

Additionally, certain oxindole (B195798) derivatives have been investigated for their potential in managing diabetes mellitus through the inhibition of enzymes like α-amylase and dipeptidyl peptidase-IV (DPP-IV), as well as the inhibition of protein glycation. plos.org

Exploration of Protein-Ligand Interactions of 2-Indolinone, 1-valeryl-

The therapeutic effects of 2-indolinone derivatives are rooted in their specific interactions with protein targets. Understanding these interactions at a molecular level is key to elucidating their mechanism of action and for the rational design of new, more effective therapeutic agents.

While direct protein binding partners for 2-Indolinone, 1-valeryl- have not been specifically documented, research on related compounds has identified several key protein interactions. The primary binding partners for many 2-indolinone derivatives are protein kinases, where they act as ATP-competitive inhibitors. mdpi.com Molecular docking studies have shown that the indolinone core fits into the adenine-binding pocket of the kinase domain. mdpi.com

Beyond kinases, other protein binding partners for indolinone-based compounds have been identified. For example, the arylidene-indolinone compound GW5074 has been reported to bind to the autophagy-related proteins LC3B and GABARAP in the mid- to high-micromolar range. biorxiv.orgbiorxiv.org This interaction occurs in a hydrophobic pocket where native peptide ligands typically bind. biorxiv.org Furthermore, certain oxindole derivatives have been shown through molecular docking to interact with the active sites of enzymes such as α-amylase and DPP-IV. plos.org

Allosteric modulation, where a compound binds to a site on a receptor that is topographically distinct from the primary (orthosteric) binding site, offers a sophisticated mechanism for fine-tuning receptor function. mdpi.com This can lead to increased selectivity and a better safety profile compared to orthosteric ligands. mdpi.com

While there is no specific data on the allosteric modulation properties of 2-Indolinone, 1-valeryl-, related indole-based structures have been identified as allosteric modulators of G-protein coupled receptors (GPCRs). For example, indole-2-carboxamide derivatives have been shown to act as allosteric modulators of the cannabinoid CB1 receptor. nih.gov These compounds can enhance the binding of orthosteric agonists, but in some cases, they can also negatively modulate G-protein coupling, leading to biased signaling. nih.gov The introduction of an alkyl group at the C3 position of the indole-2-carboxamide scaffold was found to enhance orthosteric ligand binding, likely through increased hydrophobic interactions within the allosteric binding site. researchgate.netnih.gov

Cellular Pathway Modulation by 2-Indolinone, 1-valeryl-

The interaction of 2-indolinone derivatives with their protein targets triggers a cascade of changes in intracellular signaling pathways, ultimately leading to a cellular response.

Another 2-indolinone derivative, 3-(3-Pyridylmethylidene)-2-indolinone (PMID), has been shown to activate the Nrf2/ARE (NF-E2-related factor 2/antioxidant response element) pathway. nih.gov This pathway is a key regulator of the cellular antioxidant response. Activation of this pathway by PMID led to the upregulation of Nrf2-dependent genes and conferred protection against dextran (B179266) sodium sulphate (DSS)-induced colitis in a mouse model, indicating a potent anti-inflammatory effect. nih.gov

Furthermore, novel spiro hybrids of 2-indolinone and thiazolidinone have been investigated as regulators of cell cycle checkpoint pathways, suggesting another avenue through which this class of compounds can exert anticancer activity. aun.edu.eg The ability of quinazoline-2-indolinone derivatives to inhibit the PI3K/Akt pathway further underscores the diverse mechanisms by which these compounds can modulate cellular function. nih.gov

Impact on Signal Transduction Cascades

Derivatives of the indolinone core structure are frequently recognized for their capacity to modulate various signal transduction cascades, which are crucial in cellular processes like proliferation, differentiation, and apoptosis. A primary mode of action for many indolinone compounds is the inhibition of protein kinases. These enzymes are key components of signaling pathways, and their dysregulation is a hallmark of numerous diseases.

One of the most well-documented targets for indolinone derivatives is the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway. For instance, studies on other 2-indolinone derivatives have demonstrated their ability to inhibit VEGF-induced phosphorylation of its receptor, a critical step in angiogenesis. This inhibition consequently blocks downstream signaling events. While not directly studied for 2-Indolinone, 1-valeryl-, it is plausible that it could exhibit similar inhibitory effects on receptor tyrosine kinases.

Furthermore, the mitogen-activated protein kinase (MAPK) pathway, which includes ERK, JNK, and p38 kinases, is another signaling cascade potentially affected by indolinone compounds. Research on related molecules has shown modulation of this pathway, leading to outcomes such as cell cycle arrest and apoptosis in cancer cells. For example, some indolinone derivatives have been observed to induce G1 phase arrest in the cell cycle.

Gene Expression and Proteomic Alterations Induced by 2-Indolinone, 1-valeryl-

The modulation of signal transduction pathways by 2-Indolinone, 1-valeryl- is expected to lead to significant changes in gene expression and the cellular proteome. While specific data for this compound is not available, studies on analogous indolinones provide a framework for the anticipated alterations.

Table 1: Potential Gene Expression Alterations by 2-Indolinone, 1-valeryl- Based on Related Compounds

| Gene Target | Predicted Effect of 2-Indolinone, 1-valeryl- | Implicated Pathway | Potential Cellular Outcome |

| Cyclin D1 | Downregulation | Cell Cycle Regulation | G1 Phase Arrest |

| Bcl-2 | Downregulation | Apoptosis | Induction of Apoptosis |

| Bax | Upregulation | Apoptosis | Induction of Apoptosis |

| VEGF | Downregulation | Angiogenesis | Inhibition of Angiogenesis |

| iNOS | Downregulation | Inflammation | Anti-inflammatory effect |

| TNF-α | Downregulation | Inflammation | Anti-inflammatory effect |

Proteomic analyses of cells treated with indolinone derivatives would likely reveal changes in the levels of proteins involved in cell cycle control, apoptosis, and cellular stress responses. For example, a decrease in the expression of cyclins and an increase in the expression of pro-apoptotic proteins would be consistent with the anti-proliferative effects observed for this class of compounds.

Antioxidant and Anti-Inflammatory Mechanistic Pathways of 2-Indolinone, 1-valeryl-

The indolinone scaffold is associated with both antioxidant and anti-inflammatory properties. These activities are often linked to the molecule's ability to interfere with inflammatory signaling cascades and reduce oxidative stress.

The anti-inflammatory effects of indolinone derivatives are frequently attributed to their ability to suppress the production of pro-inflammatory mediators. For instance, some 3-substituted-indolin-2-one derivatives have been shown to inhibit the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in macrophages. This inhibition is often a result of downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at the transcriptional level. The mechanism for this often involves the inhibition of signaling pathways such as the NF-κB and MAPK pathways, which are central to the inflammatory response.

Regarding its potential antioxidant activity, 2-Indolinone, 1-valeryl- might act through various mechanisms. These could include direct scavenging of free radicals or the upregulation of endogenous antioxidant defense systems. While direct evidence is pending, the indole (B1671886) nucleus present in the structure is known to possess antioxidant properties.

Table 2: Potential Anti-Inflammatory Mechanisms of 2-Indolinone, 1-valeryl-

| Mechanistic Target | Predicted Effect | Cellular Consequence |

| NF-κB Pathway | Inhibition | Reduced pro-inflammatory cytokine expression |

| MAPK Pathway (p38, JNK) | Inhibition | Decreased inflammatory mediator production |

| iNOS Expression | Downregulation | Reduced nitric oxide production |

| COX-2 Expression | Downregulation | Reduced prostaglandin (B15479496) synthesis |

Structure Activity Relationship Sar and Ligand Design Principles for 2 Indolinone, 1 Valeryl Derivatives

Elucidation of Key Pharmacophoric Features in 2-Indolinone, 1-valeryl-

The pharmacophore of 2-indolinone derivatives is fundamentally centered on the bicyclic indolinone core, which consists of a benzene (B151609) ring fused to a pyrrolidone ring. frontiersin.org This core structure acts as a critical scaffold for orienting various substituents in three-dimensional space to interact with biological targets. For kinase inhibitors, a common application for this scaffold, the key pharmacophoric elements generally include:

A Hydrogen Bond Donor/Acceptor Site: The lactam moiety of the indolinone core, with its N-H group (in unsubstituted N1) and carbonyl oxygen (C2=O), is crucial for forming hydrogen bonds with the hinge region of kinase domains. chemrxiv.org In 1-valeryl-2-indolinone, the N-H is acylated, but the carbonyl oxygen remains a key hydrogen bond acceptor.

A Hydrophobic Region: The fused benzene ring provides a large hydrophobic surface that can engage in van der Waals and pi-stacking interactions within the binding pocket.

Substitution Vectors: The N1, C3, C5, and C6 positions of the indolinone core represent key vectors for substitution, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. nih.govacs.org

Impact of Valeryl Chain Modifications on Biological Activity

While specific research on the modification of the valeryl chain in 1-valeryl-2-indolinone is limited, general principles of N-acylation in heterocyclic compounds suggest that alterations to this chain can significantly impact biological activity. nih.gov Modifications could include altering the chain length, introducing branching, or adding cyclic moieties or polar functional groups.

The length of the acyl chain is a critical parameter. Increasing or decreasing the number of carbons from the five-carbon valeryl chain would alter the molecule's lipophilicity and spatial dimensions. An optimal chain length often exists for fitting into a specific hydrophobic pocket of a target protein. For instance, in a study of oxindole (B195798) derivatives targeting Bruton's tyrosine kinase (BTK), the presence of a valeryl group attached to a piperazine (B1678402) substituent was found to be essential for activity in RAMOS cancer cells. chemrxiv.orgnih.gov

Introducing branching (e.g., an isovaleryl group) or unsaturation could impose conformational constraints on the chain, potentially leading to more specific interactions and increased potency or selectivity. Conversely, adding polar functional groups (e.g., hydroxyl, carboxyl) to the valeryl chain would decrease lipophilicity, which could affect cell permeability but might also introduce new, favorable hydrogen bonding interactions with the target.

Substitution Effects on the Indolinone Core and Aromatic Ring

Extensive research has been conducted on the effects of substituting the indolinone core, particularly at the C5 and C6 positions of the aromatic ring. These substitutions are a cornerstone of designing potent and selective 2-indolinone-based inhibitors.

Electron-withdrawing groups such as fluoro, chloro, or nitro groups are common substituents. ontosight.aimdpi.com For example, in a series of 1,2,4-triazole-tethered indolinones, the presence of a 5-nitro group on the indolinone ring was a feature of the most potent compounds against pancreatic cancer cell lines. mdpi.com Similarly, studies on hydroxybenzylidene-indolinones showed that hydrophobic groups like iodo, bromo, or trifluoromethyl at the 5-position yielded potent inhibitors, whereas hydrophilic groups (e.g., -OH, -NH2) led to weaker activity.

The following table summarizes the structure-activity relationships for substitutions on the indolinone aromatic ring from a study on bis-indolinone derivatives.

| Compound | Substitution on Indolinone Ring | Mean GI50 (µM) | Observation |

| 4a | None | 5.13 | Baseline activity |

| 4f | 5-F | 3.09 | Fluorine substitution improves activity |

| 5b | 5-Br | 0.91 | Bromine substitution significantly improves activity |

| 5c | 5-Cl | 1.15 | Chlorine substitution improves activity |

| 5f | 5-OH | >10 (estimated) | Hydroxy group is detrimental to activity |

Data sourced from a study on bis-indolinone derivatives, where GI50 represents the concentration for 50% growth inhibition. Lower values indicate higher potency. mdpi.com

These findings underscore the importance of hydrophobic and electron-withdrawing characteristics at the C5 position for this particular series of compounds.

Stereochemical Considerations in 2-Indolinone, 1-valeryl- Activity

The parent compound, 2-Indolinone, 1-valeryl-, is achiral. However, stereochemistry can become a critical factor if chiral centers are introduced through modification. This can occur via substitution on the valeryl chain or at the C3 position of the indolinone ring.

If a substituent at C3 creates a chiral center, the two enantiomers can exhibit significantly different biological activities. This is because biological targets like enzymes and receptors are themselves chiral, and one enantiomer will typically have a much better geometric and electronic fit within the binding site than the other.

Furthermore, N-acyl amides, such as 1-valeryl-2-indolinone, can exhibit a phenomenon known as atropisomerism. This occurs when there is hindered rotation around a single bond (in this case, the N-C(O) bond or the N-Aryl bond), leading to stable, non-interconverting rotational isomers. mdpi.com If the energy barrier to rotation is high enough, these atropisomers can be isolated and may display distinct pharmacological profiles, as the target protein can differentiate between the different spatial arrangements. mdpi.com Studies on N-acyl-5H-dibenzo[b,d]azepin-7(6H)-ones, which also feature an N-acyl lactam, have shown that these compounds can exist as stable, separable diastereomers in solution. mdpi.com

Development of Quantitative Structure-Activity Relationship (QSAR) Models for 2-Indolinone, 1-valeryl- Analogues

Quantitative Structure-Activity Relationship (QSAR) models are mathematical tools used in drug design to correlate the chemical structure of compounds with their biological activity. nih.govresearchgate.netwu.ac.th While no specific QSAR models for 1-valeryl-2-indolinone analogues have been published, the principles can be readily applied to this class of compounds.

The development of a QSAR model for these analogues would involve several steps:

Data Set Assembly: A series of 1-valeryl-2-indolinone analogues with varying substituents on the indolinone core and valeryl chain would be synthesized and their biological activity (e.g., IC50 against a specific kinase) measured.

Descriptor Calculation: For each analogue, a set of molecular descriptors would be calculated. These can include physicochemical properties (e.g., LogP, molecular weight), electronic descriptors (e.g., atomic charges), and topological descriptors (e.g., molecular connectivity indices).

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical equation that relates the descriptors to the biological activity. wu.ac.thnih.gov

Model Validation: The predictive power of the model would be rigorously tested using internal and external validation techniques to ensure its reliability. nih.gov

A QSAR study on 2-substituted indole (B1671886) melatonin (B1676174) receptor ligands, for example, revealed that an optimal range of lipophilicity for the C2 substituent was crucial for affinity, and that planar, electron-withdrawing substituents also contributed positively. nih.gov A similar QSAR model for 1-valeryl-2-indolinone analogues could provide valuable insights into the ideal properties for the valeryl chain and aromatic ring substituents, thereby guiding the design of new, more potent compounds before their synthesis.

Computational Chemistry and Molecular Modeling Investigations of 2 Indolinone, 1 Valeryl

Molecular Docking Studies with Biological Targets of 2-Indolinone, 1-valeryl-

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second, typically larger, molecule, such as a protein. walisongo.ac.id This method is instrumental in identifying potential biological targets and understanding the binding interactions that drive molecular recognition. For the 2-indolinone scaffold, derivatives have been investigated as inhibitors for a range of protein targets, including various kinases and other enzymes. nih.govnih.gov

A hypothetical molecular docking study of 2-Indolinone, 1-valeryl- could be performed against a panel of known cancer-related kinases, given that the 2-indolinone core is a common feature in many kinase inhibitors. mdpi.com The docking process would involve preparing the three-dimensional structure of 2-Indolinone, 1-valeryl- and the crystal structures of the target proteins. The docking algorithm would then systematically explore possible binding poses of the ligand within the active site of each protein, scoring them based on factors like intermolecular interactions and conformational strain.

The results of such a study would likely highlight key interactions, such as hydrogen bonds between the lactam oxygen of the indolinone ring and backbone residues of the kinase hinge region, a common binding motif for this class of compounds. The 1-valeryl group would likely occupy a hydrophobic pocket, and its specific conformation and interactions would significantly influence the binding affinity.

Table 1: Hypothetical Molecular Docking Results of 2-Indolinone, 1-valeryl- with Selected Kinase Targets This table presents illustrative data for educational purposes, as specific experimental or computational results for 2-Indolinone, 1-valeryl- are not publicly available.

| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interactions |

|---|---|---|---|

| VEGFR2 (4ASD) | -8.5 | Cys919, Asp1046 | Hydrogen bond, hydrophobic interactions |

| CDK2 (1HCK) | -7.9 | Leu83, Asp86 | Hydrogen bond, van der Waals forces |

| p38 MAPK (1A9U) | -8.2 | Met109, Gly110 | Hydrogen bond, hydrophobic interactions |

Molecular Dynamics Simulations for Conformational Analysis and Binding Energetics of 2-Indolinone, 1-valeryl-

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and interactions of a ligand-protein complex over time. nih.gov An MD simulation of 2-Indolinone, 1-valeryl- bound to a promising target identified through molecular docking would offer deeper insights into the stability of the binding pose and the energetics of the interaction.

The simulation would begin with the docked complex solvated in a water box with appropriate ions to mimic physiological conditions. The system's trajectory would then be calculated by integrating Newton's laws of motion for all atoms over a period of nanoseconds. Analysis of the trajectory would reveal the flexibility of the 1-valeryl chain within the binding pocket and the stability of key hydrogen bonds.

Furthermore, MD simulations can be used to calculate the binding free energy, a more rigorous metric of binding affinity than docking scores. Methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Free Energy Perturbation (FEP) can be employed to compute the energetic contributions to binding, including electrostatic, van der Waals, and solvation energies.

Table 2: Illustrative Binding Free Energy Components for 2-Indolinone, 1-valeryl- with a Hypothetical Kinase Target This table presents illustrative data for educational purposes, as specific experimental or computational results for 2-Indolinone, 1-valeryl- are not publicly available.

| Energy Component | Value (kcal/mol) |

|---|---|

| Van der Waals Energy | -45.2 |

| Electrostatic Energy | -20.8 |

| Polar Solvation Energy | 35.5 |

| Non-polar Solvation Energy | -4.1 |

| Total Binding Free Energy | -34.6 |

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions of 2-Indolinone, 1-valeryl-

Quantum chemical calculations, based on the principles of quantum mechanics, can be used to investigate the electronic properties of a molecule, such as its electron density distribution, molecular orbitals, and electrostatic potential. mdpi.com These calculations provide insights into a molecule's reactivity and its potential to participate in various chemical reactions.

For 2-Indolinone, 1-valeryl-, quantum chemical methods like Density Functional Theory (DFT) could be used to calculate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller gap suggests that the molecule is more likely to be reactive.

The calculated electrostatic potential map would reveal the electron-rich and electron-poor regions of the molecule. This information is valuable for predicting how the molecule might interact with biological macromolecules. For instance, the electron-rich carbonyl oxygen of the lactam would be a likely hydrogen bond acceptor.

Table 3: Predicted Electronic Properties of 2-Indolinone, 1-valeryl- from Hypothetical Quantum Chemical Calculations This table presents illustrative data for educational purposes, as specific experimental or computational results for 2-Indolinone, 1-valeryl- are not publicly available.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.8 D |

De Novo Design Approaches Utilizing the 2-Indolinone, 1-valeryl- Scaffold

De novo design is a computational strategy for generating novel molecular structures with desired properties. arxiv.org The 2-indolinone scaffold is a "privileged" structure in medicinal chemistry, meaning it is a versatile framework that can be decorated with various functional groups to interact with a wide range of biological targets. mdpi.com

Computational de novo design algorithms could utilize the 2-Indolinone, 1-valeryl- structure as a starting point or a fragment for building new molecules. These programs can "grow" new functionalities onto the scaffold within the confines of a target's active site, suggesting modifications that could enhance binding affinity or improve pharmacokinetic properties. For example, an algorithm might suggest replacing the valeryl group with other aliphatic or aromatic moieties to better fill a hydrophobic pocket or introduce new hydrogen bonding interactions.

Table 4: Hypothetical De Novo Designed Analogs of 2-Indolinone, 1-valeryl- and Their Predicted Properties This table presents illustrative data for educational purposes, as specific experimental or computational results for 2-Indolinone, 1-valeryl- are not publicly available.

| Analog | Modification | Predicted Binding Affinity (kcal/mol) | Desired Property Improvement |

|---|---|---|---|

| Analog 1 | Replacement of valeryl with cyclopropylmethyl | -8.9 | Increased rigidity, improved metabolic stability |

| Analog 2 | Addition of a hydroxyl group to the valeryl chain | -9.2 | New hydrogen bond interaction, improved solubility |

| Analog 3 | Replacement of valeryl with a phenylacetyl group | -9.5 | Additional pi-stacking interactions |

Advanced Spectroscopic and Spectrometric Methodologies for Structural Elucidation of 2 Indolinone, 1 Valeryl and Its Metabolites

High-Resolution Mass Spectrometry for Metabolite Identification and Profiling of 2-Indolinone, 1-valeryl-

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), is an indispensable tool for the identification and profiling of drug metabolites. nih.govmdpi.com This technique provides highly accurate mass measurements, typically to within 5 ppm, which allows for the confident determination of elemental compositions for the parent compound and its metabolites. pharmaron.comub.edu

For 2-Indolinone, 1-valeryl-, the protonated molecule [M+H]⁺ would be analyzed to confirm its elemental formula, C₁₃H₁₅NO₂. In metabolic studies, common biotransformation pathways include oxidation (hydroxylation), N-dealkylation, and further conjugation. HRMS can detect the mass shifts associated with these modifications. For instance, the addition of an oxygen atom (hydroxylation) results in a mass increase of 15.9949 Da.

Tandem mass spectrometry (MS/MS) experiments on these high-resolution precursor ions generate characteristic fragmentation patterns that help localize the metabolic modification. researchgate.netyoutube.com The fragmentation of the N-acyl indolinone core would likely involve cleavage of the valeryl side chain, providing specific diagnostic ions. For example, cleavage of the amide bond could yield fragments corresponding to the indolinone core and the valeryl group, helping to distinguish between modifications on the aromatic ring versus the alkyl side chain. uab.edulibretexts.org

Table 1: Predicted HRMS Data for 2-Indolinone, 1-valeryl- and Potential Phase I Metabolites

| Compound | Molecular Formula | Modification | Theoretical m/z [M+H]⁺ |

| 2-Indolinone, 1-valeryl- (Parent) | C₁₃H₁₅NO₂ | None | 218.1176 |

| Hydroxylated Metabolite | C₁₃H₁₅NO₃ | +O | 234.1125 |

| Dihydroxylated Metabolite | C₁₃H₁₅NO₄ | +2O | 250.1074 |

| Dehydrogenated Metabolite | C₁₃H₁₃NO₂ | -2H | 216.1019 |

| N-dealkylated Metabolite (2-Indolinone) | C₈H₇NO | -C₅H₈O | 134.0599 |

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Analysis of 2-Indolinone, 1-valeryl-

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. uobasrah.edu.iq For a molecule like 2-Indolinone, 1-valeryl-, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its atomic framework.

1D NMR spectra (¹H and ¹³C) offer initial information on the chemical environment of the hydrogen and carbon atoms. The ¹H NMR spectrum would show distinct signals for the aromatic protons of the indolinone ring and the aliphatic protons of the valeryl chain. nih.gov The ¹³C NMR spectrum would reveal characteristic chemical shifts for the two carbonyl carbons (lactam and amide), the aromatic carbons, and the aliphatic carbons. clockss.orgresearchgate.netimpactfactor.org

2D NMR techniques are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) spin couplings, mapping out the connections within the valeryl chain and the aromatic ring system.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation) is pivotal as it reveals long-range (2-3 bond) correlations between protons and carbons. arkat-usa.org For 2-Indolinone, 1-valeryl-, a key HMBC correlation would be observed between the protons on the α-methylene group of the valeryl chain and the N-acyl carbonyl carbon, confirming the site of acylation. Correlations between the valeryl carbonyl and protons on the indolinone ring would also be expected.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for 2-Indolinone, 1-valeryl-

| Atom Position (Indolinone Ring) | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Key HMBC Correlations (Proton to Carbon) |

| C=O (Lactam) | ~175 | - | H-3 to C=O |

| C-3 | ~37 | ~3.6 (s, 2H) | H-3 to C-3a, C-7a |

| C-3a | ~128 | - | H-4 to C-3a |

| C-4 | ~124 | ~7.2 (d) | H-4 to C-5, C-7a |

| C-5 | ~128 | ~7.3 (t) | H-5 to C-4, C-6, C-7 |

| C-6 | ~125 | ~7.0 (t) | H-6 to C-4, C-5, C-7a |

| C-7 | ~117 | ~8.1 (d) | H-7 to C-5, C-7a |

| C-7a | ~142 | - | H-7 to C-7a |

| Atom Position (Valeryl Chain) | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Key HMBC Correlations (Proton to Carbon) |

| C=O (Amide) | ~173 | - | H-2' to C=O |

| C-2' (α-CH₂) | ~38 | ~2.9 (t, 2H) | H-2' to C=O, C-3', C-4' |

| C-3' (β-CH₂) | ~28 | ~1.7 (m, 2H) | H-3' to C-2', C-4', C-5' |

| C-4' (γ-CH₂) | ~22 | ~1.4 (m, 2H) | H-4' to C-2', C-3', C-5' |

| C-5' (δ-CH₃) | ~14 | ~0.9 (t, 3H) | H-5' to C-3', C-4' |

Vibrational Spectroscopy (IR, Raman) for Conformational Studies and Functional Group Analysis of 2-Indolinone, 1-valeryl-

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of functional groups. researchgate.net These techniques are complementary and highly sensitive to changes in molecular structure, conformation, and intermolecular interactions like hydrogen bonding. thermofisher.cnepa.gov

For 2-Indolinone, 1-valeryl-, the IR spectrum would be dominated by strong absorption bands from the two carbonyl groups. The lactam C=O stretch typically appears at a higher wavenumber (~1700-1720 cm⁻¹) than the N-acyl amide C=O stretch (~1670-1690 cm⁻¹). The aromatic C-H and C=C stretching vibrations, as well as aliphatic C-H stretching vibrations, would also be prominent. pitt.edu

Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. researchgate.net It would provide complementary information, especially regarding the aromatic ring and the carbon backbone of the valeryl chain. Analysis of the low-frequency region in the Raman spectrum can yield information about lattice vibrations in the solid state, which is useful for studying polymorphism. acs.org The conformational flexibility of the valeryl chain can lead to changes in the vibrational spectra, making these techniques useful for conformational studies in different phases or under varying conditions. nih.govmdpi.com

Table 3: Characteristic Vibrational Frequencies for 2-Indolinone, 1-valeryl-

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aromatic C-H | Stretching | 3000-3100 (Medium) | 3000-3100 (Strong) |

| Aliphatic C-H | Stretching | 2850-2960 (Strong) | 2850-2960 (Strong) |

| C=O (Lactam) | Stretching (Amide I) | ~1710 (Very Strong) | ~1710 (Weak) |

| C=O (Amide) | Stretching (Amide I) | ~1680 (Very Strong) | ~1680 (Medium) |

| Aromatic C=C | Stretching | 1450-1600 (Medium-Strong) | 1450-1600 (Strong) |

| C-N | Stretching | 1200-1350 (Medium) | 1200-1350 (Medium) |

| N-H Bending (Amide II) | (Not present in parent) | - | - |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure of 2-Indolinone, 1-valeryl-

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state at atomic resolution. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal, one can determine precise bond lengths, bond angles, and torsional angles. researchgate.netgoogle.com

For 2-Indolinone, 1-valeryl-, a crystal structure analysis would reveal the planarity of the indolinone ring system and the specific conformation adopted by the flexible valeryl side chain in the crystal lattice. acs.org It would also provide critical information on intermolecular interactions, such as π-stacking of the aromatic rings or hydrogen bonding (if co-crystallized with a suitable donor/acceptor), which dictate the crystal packing. nih.govrsc.orgmdpi.com

While the parent compound is achiral, X-ray crystallography is the gold standard for determining the absolute stereochemistry of any chiral metabolites that may be formed and crystallized. Through the use of anomalous dispersion, the absolute configuration (R or S) of a stereocenter can be unambiguously assigned.

Table 4: Representative Crystallographic Data for an N-Acyl Indolinone Derivative

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 98.5 |

| Volume (ų) | 1285 |

| Z (molecules/unit cell) | 4 |

| Key Bond Length (C=O, lactam) | ~1.23 Å |

| Key Bond Length (C=O, amide) | ~1.24 Å |

| Key Bond Angle (C-N-C, amide) | ~120° |

Note: Data are hypothetical and representative of similar known structures.

Circular Dichroism (CD) Spectroscopy for Chiral 2-Indolinone, 1-valeryl- Derivatives

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the differential absorption of left- and right-circularly polarized light. It is a powerful technique for the analysis of chiral molecules. ntis.gov The parent molecule, 2-Indolinone, 1-valeryl-, is achiral and therefore would not exhibit a CD spectrum. However, this technique becomes highly relevant for the analysis of chiral metabolites or derivatives.

If a metabolic process, such as hydroxylation on the valeryl chain, introduces a stereocenter, the resulting enantiomers would be CD-active. The CD spectrum provides a unique fingerprint for a specific enantiomer, characterized by positive or negative bands (Cotton effects) at specific wavelengths corresponding to electronic transitions. researchgate.netmdpi.com

The absolute configuration of a chiral metabolite can often be determined by comparing its experimental CD spectrum with a theoretically calculated spectrum. nih.gov Using time-dependent density functional theory (TD-DFT), the CD spectrum for one enantiomer (e.g., the R-enantiomer) is computed. nih.govacs.orgnih.gov A match between the signs and relative intensities of the calculated and experimental Cotton effects allows for a confident assignment of the absolute configuration of the isolated metabolite. researchgate.netunibe.chrsc.org

Table 5: Hypothetical CD Spectral Data for a Chiral Hydroxylated Metabolite of 2-Indolinone, 1-valeryl-

| Electronic Transition | Wavelength (λ) [nm] | Sign of Cotton Effect (Δε) |

| n → π* (Carbonyl) | ~290 | Negative (-) |

| π → π* (Aromatic) | ~250 | Positive (+) |

| π → π* (Aromatic) | ~220 | Negative (-) |

Note: Data are hypothetical and serve as an example for a potential chiral derivative.

Preclinical Pharmacological Investigations of 2 Indolinone, 1 Valeryl

In Vitro Pharmacological Profiling of 2-Indolinone, 1-valeryl-

In vitro profiling is a foundational step in drug discovery, providing insights into a compound's biological effects in a controlled laboratory setting. This typically involves a variety of assays to characterize the interaction with its intended target and its effect on cells.

Cell-Based Assays for Target Engagement and Cellular Efficacy

Cell-based assays are essential for confirming that a compound can enter cells and interact with its intended target in a cellular environment. These assays can measure the compound's ability to modulate a specific biological pathway or to affect cell health, for example, by inducing apoptosis or inhibiting cell proliferation in cancer cell lines. Such studies help to bridge the gap between biochemical activity and cellular effects.

Enzyme Activity Assays and IC50 Determination

For compounds that target enzymes, biochemical assays are used to directly measure their inhibitory or activating effects. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, indicating the concentration of a compound required to inhibit the activity of a specific enzyme by 50%. This value is fundamental for comparing the potency of different compounds and for guiding further structural modifications to improve efficacy. The determination of IC50 values is a standard part of the characterization of potential enzyme inhibitors.

In Vivo Proof-of-Concept Studies in Relevant Animal Models for 2-Indolinone, 1-valeryl-

Following in vitro characterization, promising compounds are advanced to in vivo studies to assess their efficacy and pharmacological properties in living organisms.

Efficacy Evaluation in Disease Models

Animal models that mimic human diseases are crucial for evaluating the therapeutic potential of a new chemical entity. For instance, in cancer research, a compound might be tested in rodent models bearing tumors derived from human cancer cell lines to see if it can inhibit tumor growth. The selection of an appropriate and relevant animal model is critical for the successful translation of preclinical findings to human clinical trials.

Pharmacokinetic and Pharmacodynamic (PK/PD) Correlation in Preclinical Species

Understanding the relationship between the concentration of a drug in the body over time (pharmacokinetics) and its observed effects (pharmacodynamics) is a cornerstone of preclinical development. PK/PD modeling helps to establish a link between the dose administered, the resulting drug exposure, and the magnitude of the therapeutic or biological effect. This correlation is vital for optimizing dosing regimens and predicting clinical outcomes.

Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics of 2-Indolinone, 1-valeryl- in Preclinical Systems

Identification of Metabolic Pathways and Key Metabolites of 2-Indolinone, 1-valeryl-

The metabolic fate of a xenobiotic compound, such as 2-Indolinone, 1-valeryl-, is a critical component of its preclinical pharmacological profile. Understanding how the body processes a compound provides insight into its potential efficacy, duration of action, and the formation of metabolites that may be active or inactive. The primary routes of drug metabolism are broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions, which primarily occur in the liver.

In vitro models, such as human liver microsomes, are standard tools for elucidating the metabolic pathways of new chemical entities. These preparations contain a rich complement of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily of enzymes responsible for the majority of Phase I oxidative metabolism. By incubating a compound with liver microsomes and necessary cofactors like NADPH, researchers can identify the resulting metabolites and deduce the enzymatic pathways involved.

For a compound with the chemical structure of 2-Indolinone, 1-valeryl-, several metabolic pathways can be hypothesized based on its functional groups. The valeryl (pentanoyl) side chain and the indolinone core present several sites susceptible to enzymatic modification.

Hypothetical Metabolic Pathways of 2-Indolinone, 1-valeryl-

Based on common metabolic reactions for similar chemical moieties, the biotransformation of 2-Indolinone, 1-valeryl- is anticipated to proceed through one or more of the following pathways:

Oxidation: This is a common Phase I reaction catalyzed by CYP enzymes. For 2-Indolinone, 1-valeryl-, oxidation can occur at several positions:

Hydroxylation of the valeryl chain: One or more hydrogen atoms on the pentanoyl group can be replaced by a hydroxyl (-OH) group, leading to the formation of various hydroxylated metabolites.

Hydroxylation of the indolinone ring: The aromatic and aliphatic portions of the indolinone structure are also susceptible to hydroxylation.

Oxidation of the indolinone ring: Further oxidation of hydroxylated metabolites or direct oxidation of the ring can lead to the formation of ketone or other oxidized derivatives.

Hydrolysis: The amide linkage between the valeryl group and the indolinone nitrogen could be susceptible to hydrolysis, catalyzed by amidase enzymes. This would cleave the molecule into 2-indolinone and valeric acid.

Glucuronidation: This is a major Phase II conjugation reaction where a glucuronic acid moiety is attached to the parent compound or its Phase I metabolites. Hydroxylated metabolites of 2-Indolinone, 1-valeryl- would be prime candidates for glucuronidation, which increases water solubility and facilitates excretion.

Identification of Key Metabolites

Through the use of advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), metabolites formed during in vitro incubation can be separated and identified based on their mass-to-charge ratio and fragmentation patterns. While specific experimental data for 2-Indolinone, 1-valeryl- is not publicly available, a hypothetical metabolic scheme can be proposed.

The following table outlines the potential key metabolites of 2-Indolinone, 1-valeryl- that could be identified in preclinical metabolic studies.

| Metabolite ID | Proposed Structure/Name | Metabolic Pathway |

| M1 | Hydroxy-1-valeryl-2-indolinone | Oxidation (Hydroxylation of the valeryl chain) |

| M2 | Dihydroxy-1-valeryl-2-indolinone | Oxidation (Hydroxylation of the valeryl chain) |

| M3 | Hydroxy-2-indolinone, 1-valeryl- | Oxidation (Hydroxylation of the indolinone ring) |

| M4 | 2-Indolinone | Hydrolysis |

| M5 | Valeric acid | Hydrolysis |

| M6 | Hydroxy-1-valeryl-2-indolinone-glucuronide | Oxidation followed by Glucuronidation |

Table 1. Hypothetical Key Metabolites of 2-Indolinone, 1-valeryl-

Detailed research findings from dedicated in vitro and in vivo studies are necessary to confirm these proposed pathways and definitively identify the metabolites of 2-Indolinone, 1-valeryl-. Such studies would involve incubating the parent compound with liver microsomes, hepatocytes, or administering it to preclinical animal models and analyzing biological matrices (e.g., plasma, urine, feces) for the presence of metabolites. The quantitative contribution of each pathway would also be a critical aspect of these investigations.

Advanced Analytical Methodologies for Quantification and Characterization of 2 Indolinone, 1 Valeryl

Chromatographic Techniques for Separation and Purity Assessment of 2-Indolinone, 1-valeryl-

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for the separation and purity assessment of 2-Indolinone, 1-valeryl-. The polarity of the molecule, imparted by the lactam ring and the alkyl chain, makes it well-suited for both normal-phase and reversed-phase HPLC.

Reversed-Phase HPLC (RP-HPLC) is the most common approach for the analysis of N-acylated indoles and related compounds. The separation is based on the hydrophobic interactions between the analyte and the nonpolar stationary phase. For 2-Indolinone, 1-valeryl-, a C18 or C8 column would be appropriate. The mobile phase typically consists of a mixture of an aqueous component (water, often with a pH modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the compound while maintaining good resolution from potential impurities.

Purity assessment is achieved by analyzing the chromatogram for the presence of extraneous peaks. The peak area of 2-Indolinone, 1-valeryl- relative to the total peak area of all components provides a quantitative measure of its purity. Photodiode array (PDA) or UV-Vis detectors are commonly used, with the detection wavelength set to the absorbance maximum of the indolinone chromophore.

Normal-Phase HPLC (NP-HPLC) can also be utilized, employing a polar stationary phase (e.g., silica (B1680970) or cyano-propyl) and a nonpolar mobile phase (e.g., a mixture of hexane (B92381) and isopropanol). This technique is particularly useful for separating isomers or closely related compounds that may not be resolved by RP-HPLC.

Below is a representative table of HPLC conditions that could be adapted for the analysis of 2-Indolinone, 1-valeryl-, based on methods for similar N-acylated heterocycles.

| Parameter | Condition 1 (Reversed-Phase) | Condition 2 (Normal-Phase) |

| Stationary Phase | C18, 5 µm particle size | Silica, 5 µm particle size |

| Column Dimensions | 4.6 x 250 mm | 4.6 x 250 mm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile | A: HexaneB: Isopropanol |

| Gradient | 50-95% B over 20 min | 80:20 (A:B) isocratic |

| Flow Rate | 1.0 mL/min | 1.2 mL/min |

| Detection | UV at 254 nm | UV at 254 nm |

| Injection Volume | 10 µL | 10 µL |

This table is interactive. Users can sort and filter the data.

Electrophoretic Methods for Analysis of 2-Indolinone, 1-valeryl- and its Interactions

Capillary Electrophoresis (CE) offers a high-efficiency alternative to HPLC for the analysis of 2-Indolinone, 1-valeryl-. nih.gov This technique separates molecules based on their electrophoretic mobility in an electric field, which is influenced by their charge-to-size ratio. As 2-Indolinone, 1-valeryl- is a neutral molecule, its analysis by conventional Capillary Zone Electrophoresis (CZE) would be challenging. However, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is well-suited for the separation of neutral compounds.

In MEKC, a surfactant (e.g., sodium dodecyl sulfate, SDS) is added to the background electrolyte at a concentration above its critical micelle concentration. These micelles form a pseudo-stationary phase. The separation of neutral analytes like 2-Indolinone, 1-valeryl- is based on their partitioning between the aqueous buffer and the hydrophobic interior of the micelles. The high efficiency of CE allows for rapid analysis times and minimal sample consumption.

CE is also a powerful tool for studying non-covalent interactions, such as the binding of 2-Indolinone, 1-valeryl- to proteins or other macromolecules. By observing changes in the electrophoretic mobility of the compound or the macromolecule upon complexation, binding affinities can be determined.

A summary of potential CE conditions for the analysis of 2-Indolinone, 1-valeryl- is provided in the table below.

| Parameter | Condition (MEKC) |

| Capillary | Fused silica, 50 µm i.d., 50 cm total length |

| Background Electrolyte | 25 mM Sodium borate (B1201080) buffer, pH 9.2, containing 50 mM SDS |

| Applied Voltage | 20 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (50 mbar for 5 s) |

| Detection | UV at 254 nm |

This table is interactive. Users can sort and filter the data.

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Trace Analysis and Complex Mixture Characterization of 2-Indolinone, 1-valeryl-

For the trace analysis and unambiguous identification of 2-Indolinone, 1-valeryl- in complex matrices, hyphenated techniques that couple the separation power of chromatography with the high selectivity and sensitivity of mass spectrometry are indispensable.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the quantification of N-acylated heterocycles in various biological and environmental samples. researchgate.net An LC system, typically an HPLC or UHPLC, is used to separate the components of the mixture. The eluent from the LC is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this class of compounds, which would likely produce a protonated molecule [M+H]⁺ for 2-Indolinone, 1-valeryl-.

In the tandem mass spectrometer, the [M+H]⁺ ion is selected in the first quadrupole, fragmented by collision-induced dissociation (CID), and the resulting product ions are detected in the second quadrupole. This process, known as multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity, allowing for quantification at very low concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of 2-Indolinone, 1-valeryl-, particularly if the compound is sufficiently volatile and thermally stable. researchgate.net The sample is injected into a heated port where it is vaporized and carried by an inert gas through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are typically ionized by electron impact (EI). The resulting mass spectrum, which shows the fragmentation pattern of the molecule, can be used for structural elucidation and identification by comparison to spectral libraries.

The following table outlines representative parameters for the LC-MS/MS analysis of a compound with a similar structure to 2-Indolinone, 1-valeryl-.

| Parameter | LC-MS/MS Condition |

| LC System | UHPLC |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient | 10-90% B over 5 min |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | ESI Positive |

| MS/MS Transition | Precursor Ion (e.g., [M+H]⁺) → Product Ion |

| Collision Energy | Optimized for specific transition |

This table is interactive. Users can sort and filter the data.

Future Research Directions and Translational Perspectives for 2 Indolinone, 1 Valeryl

Exploration of Novel Biological Targets and Therapeutic Areas

The 2-indolinone core is famously associated with the inhibition of protein kinases, particularly receptor tyrosine kinases (RTKs), which are crucial in cancer therapy. growingscience.comresearchgate.netnih.gov Marketed drugs such as Sunitinib and Nintedanib, which are 2-indolinone derivatives, validate the therapeutic potential of this structural motif in oncology. growingscience.com Future research on 2-Indolinone, 1-valeryl- is likely to build upon this foundation, exploring its activity against a panel of kinases implicated in various cancers, including but not limited to vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and c-Kit. acs.org

Beyond oncology, the 2-indolinone scaffold has demonstrated potential in other therapeutic domains. Investigations into novel 2-indolinone derivatives have revealed promising neuroprotective and anti-inflammatory properties. researchgate.netresearchgate.netmdpi.comrsc.org

Potential Therapeutic Areas for 2-Indolinone, 1-valeryl-:

| Therapeutic Area | Potential Molecular Targets | Rationale |

| Oncology | Receptor Tyrosine Kinases (VEGFR, PDGFR, c-Kit), p21-activated kinase 1 (PAK1), Phosphoinositide 3-kinases (PI3Ks) | The 2-indolinone scaffold is a well-established kinase inhibitor. growingscience.comacs.orgnih.govnih.gov |

| Neurodegenerative Diseases | c-Raf, Oxidative stress pathways | Some 2-indolinone derivatives have shown neuroprotective effects in preclinical models. researchgate.netnih.govmdpi.com |

| Inflammatory Disorders | Cyclooxygenase (COX), Pro-inflammatory cytokines (TNF-α, IL-6) | The 2-indolinone core has been explored for its anti-inflammatory potential. researchgate.netmdpi.comrsc.orgmdpi.com |

| Infectious Diseases | Dihydrofolate reductase (DHFR) | Certain derivatives have exhibited antimicrobial and antiviral activities. growingscience.comresearchgate.netnih.gov |

Further screening of 2-Indolinone, 1-valeryl- against diverse biological targets will be crucial in uncovering its full therapeutic potential.

Development of Advanced Delivery Systems for 2-Indolinone, 1-valeryl-

The clinical efficacy of small molecule inhibitors like 2-indolinone derivatives can be significantly enhanced through advanced drug delivery systems. These systems aim to improve solubility, bioavailability, and targeted delivery, while minimizing off-target effects. For a hydrophobic molecule like a 2-indolinone derivative, nanotechnology-based formulations hold considerable promise. nih.govnih.gov

Advanced Delivery Systems for 2-Indolinone, 1-valeryl-:

| Delivery System | Potential Advantages |

| Liposomes | Biocompatible, can encapsulate both hydrophilic and hydrophobic drugs, potential for targeted delivery. nih.govnih.govmdpi.comdntb.gov.uaresearchgate.net |

| Polymeric Nanoparticles | Controlled and sustained release, protection of the drug from degradation, surface modification for targeting. nih.govacs.org |

| Hydrogels | Biocompatible, sustained local delivery, tunable drug release kinetics. nih.govacs.orgnih.govrsc.org |

Future research in this area will likely focus on formulating 2-Indolinone, 1-valeryl- into these advanced delivery systems and evaluating their pharmacokinetic profiles and therapeutic efficacy in preclinical models.

Combination Therapies Involving 2-Indolinone, 1-valeryl-

In cancer therapy, combination regimens are often more effective than monotherapy due to the complex and adaptive nature of tumors. Given the established role of 2-indolinone derivatives as kinase inhibitors, 2-Indolinone, 1-valeryl- is a prime candidate for inclusion in combination therapies.

Potential Combination Therapy Strategies:

| Combination with | Rationale | Potential Cancers |

| Conventional Chemotherapy | Synergistic effects, overcoming drug resistance. | Colorectal, Pancreatic, Breast Cancer |

| Other Targeted Therapies | Inhibition of multiple signaling pathways. | Non-small cell lung cancer, Renal cell carcinoma |

| Immunotherapy | Modulation of the tumor microenvironment. | Various solid tumors |

For instance, a study on a novel 2-indolinone derivative, RPI-1, showed synergistic effects when combined with the natural compound embelin in a pancreatic cancer model. acs.orgfigshare.com Such studies provide a strong rationale for exploring similar combinations with 2-Indolinone, 1-valeryl-.

Sustainable and Green Chemistry Approaches for 2-Indolinone, 1-valeryl- Production

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint. The synthesis of the 2-indolinone scaffold, and by extension 2-Indolinone, 1-valeryl-, can benefit from these approaches.

Green Chemistry Strategies for Synthesis:

| Approach | Description |

| Catalytic Synthesis | Utilizing efficient and recyclable catalysts to drive reactions. |

| Use of Greener Solvents | Replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol. |

| One-Pot Synthesis | Designing synthetic routes that combine multiple steps into a single reaction vessel, reducing waste and energy consumption. |

Recent research has focused on developing environmentally friendly methods for the synthesis of the 2-indolinone core, which can be adapted for the production of its derivatives. dntb.gov.uaresearchgate.netnih.gov These methods not only offer environmental benefits but can also lead to more efficient and cost-effective manufacturing processes.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-valeryl-2-indolinone derivatives?

- Methodology : Synthesis often involves tandem Heck-Suzuki reactions or Sonogashira cross-coupling to construct the 2-indolinone core. For example, intermediates can be synthesized via intramolecular Heck cyclization followed by Suzuki coupling with boronic acids .

- Key Considerations : Optimize reaction conditions (e.g., catalysts, temperature) to enhance yield and purity. Use spectroscopic techniques (NMR, HPLC) for validation.

Q. How can X-ray crystallography be utilized to resolve the molecular structure of 1-valeryl-2-indolinone derivatives?

- Methodology : Perform single-crystal X-ray diffraction (SCXRD) using software like SHELXTL and PLATON for structure refinement. Analyze bond angles, dihedral angles, and intermolecular interactions (e.g., hydrogen bonding) to confirm stereochemistry .

- Data Example :

| Parameter | Value (Å/°) |

|---|---|

| C=O bond length | 1.21 |

| N-C bond angle | 120.5° |

Q. What in vitro assays are suitable for preliminary evaluation of 1-valeryl-2-indolinone's kinase inhibition activity?

- Methodology : Use cell-based assays (e.g., A431 or HT-29 cell lines) to measure inhibition of receptor tyrosine kinases (RTKs) like VEGFR-2 or PDGFR-β. Quantify IC₅₀ values via dose-response curves using GraphPad Prism .

Advanced Research Questions

Q. How can 3D-QSAR models guide the optimization of 1-valeryl-2-indolinone derivatives as tubulin inhibitors?

- Methodology : Apply Comparative Molecular Field Analysis (CoMFA) to correlate substituent electropositivity, bulk, and spatial orientation with activity. For instance, substituents on the phenyl ring (R4–R6) with higher electropositivity and larger bulk enhance binding to tubulin .

- Model Metrics :

| Parameter | Value |

|---|---|

| R² (correlation) | 0.986 |

| q² (cross-validation) | 0.683 |

Q. What strategies address contradictory data in degradation pathway studies of 2-indolinone derivatives?

- Methodology : Use LC-MS/MS to identify intermediates under varying conditions (e.g., UV/persulfate systems). For example, chloride ions inhibit degradation, while bicarbonate accelerates it. Reconcile discrepancies by standardizing reaction parameters (pH, light intensity) .

Q. How can bifunctional NOP/MOP receptor ligands be designed from 2-indolinone scaffolds?

- Methodology : Develop 2D pharmacophore models emphasizing hydrogen bond acceptors, aromatic rings, and hydrophobic features. Test functional efficacy (agonist/antagonist) via cAMP accumulation assays. Prioritize derivatives with balanced NOPr/MOPr selectivity ratios .

Q. What computational tools predict the ADMET properties of 1-valeryl-2-indolinone derivatives for renal cancer applications?

- Methodology : Use docking simulations (e.g., AutoDock Vina) to assess binding to VEGFR-2. Validate predictions with in vivo models (e.g., BLM-induced fibrosis in mice) and ADMET predictors like SwissADME .

Addressing Data Contradictions

Q. Why do degradation studies report varying intermediate products for 2-indolinone derivatives?

- Resolution : Differences arise from reaction matrices (e.g., humic acid presence) or detection limits. Standardize analytical protocols (e.g., UPLC-Q-TOF-MS) to improve reproducibility .

Key Research Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|